
N-(Phenylcarbamoyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylcarbamoyl)hexanamide is an organic compound belonging to the amide class It features a hexanamide backbone with a phenylcarbamoyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Phenylcarbamoyl)hexanamide can be synthesized through the acylation of hexanamide with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products. The reaction can be represented as follows:
Hexanamide+Phenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as magnesium nitrate or imidazole can be employed to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylcarbamoyl)hexanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce hexanoic acid and phenylamine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: It can participate in substitution reactions where the phenylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanoic acid and phenylamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development, especially in designing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(Phenylcarbamoyl)hexanamide exerts its effects, particularly its antimicrobial properties, involves the inhibition of key enzymes in bacterial metabolic pathways. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme crucial for bacterial energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Hexanamide: The parent compound without the phenylcarbamoyl group.
Benzamide: An amide with a benzene ring directly attached to the carbonyl carbon.
Acetamide: A simpler amide with a methyl group instead of a hexyl chain.
Uniqueness
N-(Phenylcarbamoyl)hexanamide is unique due to the presence of both a long hexyl chain and a phenylcarbamoyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
93428-77-4 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-(phenylcarbamoyl)hexanamide |
InChI |
InChI=1S/C13H18N2O2/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17) |
Clave InChI |
LZXHEASJVVWAJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


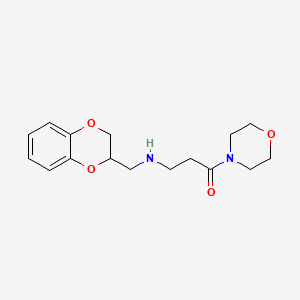
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
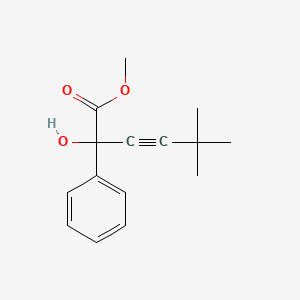
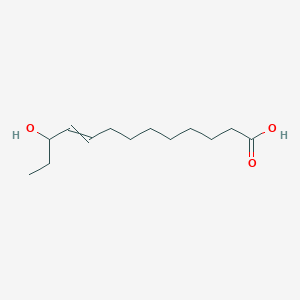

![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
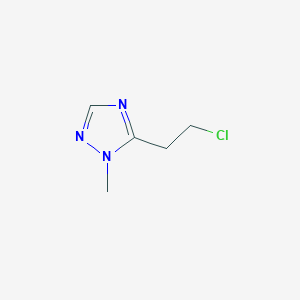
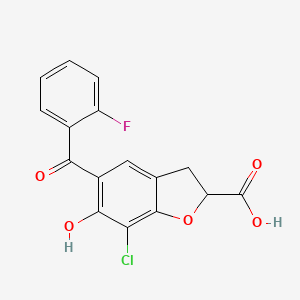
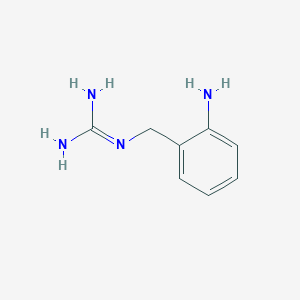

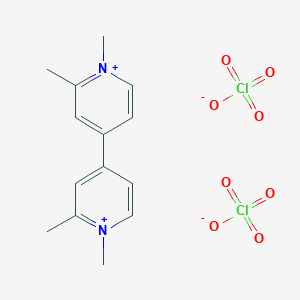


![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
